Welcome to the BenchChem Online Store!
molecular formula C3H2F6O3S B125358 2,2,2-Trifluoroethyl trifluoromethanesulfonate CAS No. 6226-25-1

2,2,2-Trifluoroethyl trifluoromethanesulfonate

Cat. No. B125358
M. Wt: 232.1 g/mol
InChI Key: RTMMSCJWQYWMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05272030

Procedure details

In a 100-ml flask equipped with a stirrer, a thermometer, a nitrogen introducing pipe and a condenser, 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mole) of 2,2,2-trifluoroethanol were placed at room temperature and stirred for 30 minutes in a nitrogen atmosphose, followed by reflux for 3 hours. After distillation, 50.3 g of 2,2,2-trifluoroethyl trifluoromethanesulfonate was obtained in yield of 73%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]([F:21])([F:20])[CH2:18]O>>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][CH2:18][C:17]([F:21])([F:20])[F:16])(=[O:8])=[O:9]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes in a nitrogen atmosphose,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
were placed at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.